molecular formula C6H2Cl2FNO2 B170224 1,2-Dichloro-3-fluoro-4-nitrobenzene CAS No. 100465-04-1

1,2-Dichloro-3-fluoro-4-nitrobenzene

Cat. No. B170224
M. Wt: 209.99 g/mol
InChI Key: LCZBIHOCLOBQLF-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-nitrobenzene is a pale yellow solid . It is related to 1,2-dichlorobenzene by the replacement of one H atom with a nitro functional group . This compound is an intermediate in the synthesis of agrochemicals .


Synthesis Analysis

The nitration of 1,2-dichlorobenzene mainly produces 1,2-dichloro-4-nitrobenzene, together with smaller amounts of the 3-nitro isomer . It can also be prepared by chlorination of 1-chloro-4-nitrobenzene .


Molecular Structure Analysis

The molecular formula of 1,2-Dichloro-3-fluoro-4-nitrobenzene is C6H2Cl2FNO2 . The InChI key is LCZBIHOCLOBQLF-UHFFFAOYSA-N .


Chemical Reactions Analysis

One of the chlorides in 1,2-Dichloro-3-fluoro-4-nitrobenzene is reactive toward nucleophiles . Potassium fluoride gives 2-chloro-1-fluoro-4-nitrobenzene, an intermediate in the production of herbicides . With ammonia, one obtains 2-chloro-4-nitroaniline, a precursor to diazo dyes .


Physical And Chemical Properties Analysis

1,2-Dichloro-3-fluoro-4-nitrobenzene has a molecular weight of 209.99 . It is a solid or semi-solid or lump or liquid at room temperature . The density is 1.6±0.1 g/cm3 . The boiling point is 270.1±35.0 °C at 760 mmHg .

Scientific Research Applications

Electron Attachment and Anion Formation

1,2-Dichloro-3-fluoro-4-nitrobenzene, along with other nitrobenzene derivatives, has been studied for its behavior concerning electron attachment and the formation of temporary anion states. In particular, research has focused on the observation of electron attachment energies to π* molecular orbitals and the formation of long-lived negative ions (NIs) in chlorine-substituted derivatives. These investigations have implications for understanding the electronic structures and reactivity of such compounds, relevant in various fields, including material sciences and pharmaceuticals (Asfandiarov et al., 2007).

Ortho:Para Ratios in Aromatic Nucleophilic Substitution

The ortho:para ratio in aromatic nucleophilic substitution reactions is another area of scientific interest. 1,2-Dichloro-3-fluoro-4-nitrobenzene, due to its specific substitution pattern, serves as a valuable compound for exploring these ratios. The research in this domain can offer deeper insights into the mechanisms of such reactions, potentially guiding the development of new synthetic pathways in organic chemistry (Bamkole et al., 1973).

Catalytic Synthesis

The catalytic synthesis of 1,2-Dichloro-3-fluoro-4-nitrobenzene has been examined, with particular attention to optimizing reaction conditions in a tower reactor. This research is crucial for industrial applications where the efficient and cost-effective synthesis of such compounds is desired. By understanding the optimal conditions, industries can enhance their production methods, leading to more efficient manufacturing processes (Hui-ping, 2005).

Molecular Structure and Spectroscopic Analysis

The molecular structure, vibrational spectra, and NMR studies of 1,2-dichloro-4-nitrobenzene have been comprehensively analyzed using various computational methods. This research is pivotal for understanding the molecular characteristics, which can have direct implications in fields such as material sciences, drug design, and molecular engineering (Krishnakumar et al., 2012).

Safety And Hazards

The safety information for 1,2-Dichloro-3-fluoro-4-nitrobenzene includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

1,2-Dichloro-3-fluoro-4-nitrobenzene is an intermediate in the synthesis of agrochemicals . Studies have been conducted to use it as an organic intermediate for the synthetic preparation of ciprofloxacin . Future research may explore other potential applications of this compound in the synthesis of other organic compounds.

properties

IUPAC Name

1,2-dichloro-3-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZBIHOCLOBQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-fluoro-4-nitrobenzene

Synthesis routes and methods

Procedure details

To a reaction vessel, 0.74 g(2.50 m mol) of pentachloronitrobenzene, 1.77 g (13.00 m mol) of DFI, and 25 ml of acetonitrile were charged and reacted at 84° C. for 2 hours in a nitrogen atmosphere. After finishing the reaction, formation of dichlorotrifluoronitrobenzene (master ion, 245, master ion +2 247, master ion +4 249, base peak 245) was confirmed by GC-MS measurement on the reaction mixture, and the yield was 28.0% by GC analysis. Formation of trichloro-difluoronitrobenzene (master ion 261, master ion +2 263, master ion +4 265, base peak 205) was also confirmed and the yield was 11.3%. Formation of tetrachlorofluoronitrobenzene (master ion 277, master ion+2 279, master ion+4 281, master ion+6 283, base peak 221) was further confirmed and the yield was 9.0%.
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
dichlorotrifluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
trichloro-difluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ion 261
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetrachlorofluoronitrobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
ion 277
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PP Seth, EA Jefferson, LM Risen, SA Osgood - Bioorganic & medicinal …, 2003 - Elsevier
The preparation and evaluation of 2-aminobenzimidazole dimers as antibacterial agents is described. Biological screening of the dimers indicated that compounds with multiple chloro …
Number of citations: 35 www.sciencedirect.com

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